molecular formula C11H19ClO3S B13528668 1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride

1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride

Cat. No.: B13528668
M. Wt: 266.79 g/mol
InChI Key: KZSWBDBUCYPJPR-ULKQDVFKSA-N
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Description

1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxan moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride involves several steps:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly useful in the development of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds:

The unique combination of the cyclopropane ring, oxan moiety, and sulfonyl chloride group in this compound provides it with distinct reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H19ClO3S

Molecular Weight

266.79 g/mol

IUPAC Name

1-[[(2R,6S)-2,6-dimethyloxan-4-yl]methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C11H19ClO3S/c1-8-5-10(6-9(2)15-8)7-11(3-4-11)16(12,13)14/h8-10H,3-7H2,1-2H3/t8-,9+,10?

InChI Key

KZSWBDBUCYPJPR-ULKQDVFKSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)CC2(CC2)S(=O)(=O)Cl

Canonical SMILES

CC1CC(CC(O1)C)CC2(CC2)S(=O)(=O)Cl

Origin of Product

United States

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